molecular formula C11H20N2O3 B1679179 H-Pro-Ile-OH CAS No. 51926-51-3

H-Pro-Ile-OH

Cat. No.: B1679179
CAS No.: 51926-51-3
M. Wt: 228.29 g/mol
InChI Key: OCYROESYHWUPBP-CIUDSAMLSA-N
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Mechanism of Action

Target of Action

Prolylisoleucine, also known as H-Pro-Ile-OH, is a dipeptide composed of proline and isoleucine . The primary target of this compound is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE by Prolylisoleucine impacts the renin-angiotensin system. By preventing the formation of angiotensin II, it reduces vasoconstriction and decreases the release of aldosterone, a hormone that promotes sodium and water retention. These actions collectively result in the lowering of blood pressure .

Pharmacokinetics

It may be metabolized by peptidases and excreted in the urine .

Result of Action

The primary result of Prolylisoleucine’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the renin-angiotensin system, it helps to relax and widen blood vessels, thereby lowering blood pressure. This can be beneficial in conditions such as hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Pro-Ile-OH can be synthesized through various methods. One common synthetic route involves the coupling of L-proline and L-isoleucine using a benzyloxycarbonyl (Cbz) protecting group. The reaction typically requires specific conditions such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.

Industrial Production Methods

In industrial settings, the production of prolylisoleucine may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The process includes repeated cycles of amino acid coupling, deprotection, and purification.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Ile-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-Ile-OH is unique due to its specific combination of proline and isoleucine, which imparts distinct conformational properties and biological activities. Its role in protein biosynthesis and its potential therapeutic applications further highlight its uniqueness compared to other dipeptides .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYROESYHWUPBP-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51926-51-3
Record name L-Prolyl-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51926-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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